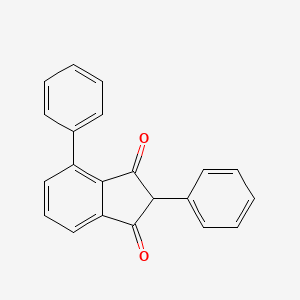![molecular formula C16H15NO3 B14341907 Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- CAS No. 100780-36-7](/img/structure/B14341907.png)
Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-: is an organic compound with the molecular formula C16H15NO3 . This compound is characterized by the presence of a benzene ring substituted with a nitro group and a phenylmethoxy group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced through nitration of the benzene ring using a mixture of concentrated sulfuric acid and nitric acid . The phenylmethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a benzyl halide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, etherification, and purification steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical applications.
Industry:
Wirkmechanismus
The mechanism of action of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- involves its interaction with electrophiles and nucleophiles. The nitro group is electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution . The phenylmethoxy group can donate electrons through resonance, influencing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-nitro-4-(phenylmethoxy)-
- Benzene, 1-[(1E)-2-nitro-1-propenyl]-
Uniqueness: Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- is unique due to the presence of both a nitro group and a phenylmethoxy group, which impart distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
100780-36-7 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
1-(2-nitroprop-1-enyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H15NO3/c1-13(17(18)19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
InChI-Schlüssel |
ZGYOAKJRIOGEBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


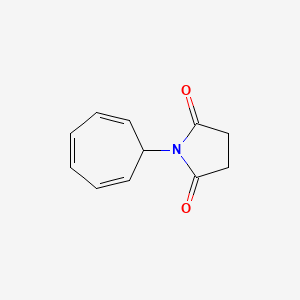
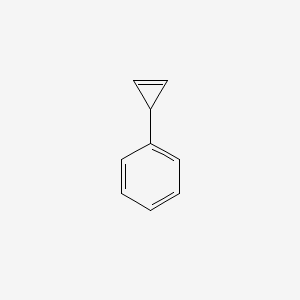
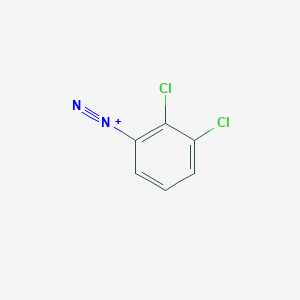
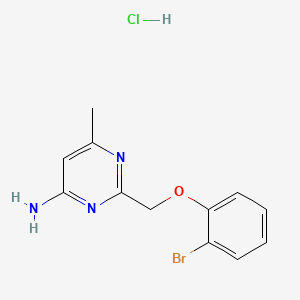


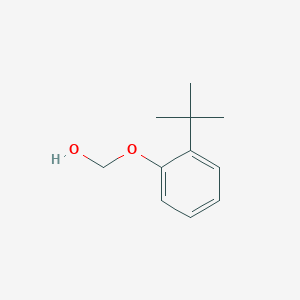
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)



![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

